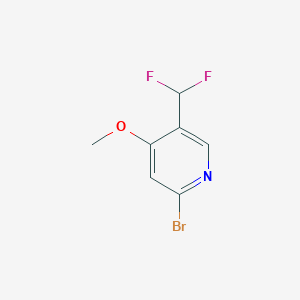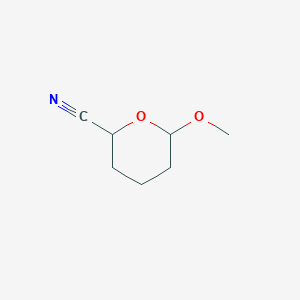
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-7,8-dimethylquinoline. This can be achieved through the chlorination of 7,8-dimethylquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Intermediate: The next step involves the alkylation of 2-chloro-7,8-dimethylquinoline with a suitable alkylating agent, such as benzyl chloride, to form the intermediate 3-(2-chloro-7,8-dimethylquinolin-3-yl)methylbenzene.
Cyclization: The final step is the cyclization of the intermediate with anthranilic acid under acidic or basic conditions to form the quinazolinone core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.
Applications De Recherche Scientifique
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-one: The parent compound with a similar core structure but lacking the specific substituents.
2-Chloroquinoline: A simpler analog with a chloro group on the quinoline ring.
7,8-Dimethylquinoline: A related compound with methyl groups on the quinoline ring.
Uniqueness
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C20H16ClN3O |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
3-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H16ClN3O/c1-12-7-8-14-9-15(19(21)23-18(14)13(12)2)10-24-11-22-17-6-4-3-5-16(17)20(24)25/h3-9,11H,10H2,1-2H3 |
Clé InChI |
PCPJKPNRESMNNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=C(C=C2C=C1)CN3C=NC4=CC=CC=C4C3=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)





